Olmesartan Ethyl Ester
Overview
Description
Olmesartan is a medication used primarily to treat high blood pressure, and its modification into various ester prodrugs has been a subject of research to improve its pharmacokinetic properties. The ester derivatives of olmesartan, such as the ethyl ester, are designed to enhance the drug's oral bioavailability and stability, making it more effective for patients.
Synthesis Analysis
The synthesis of olmesartan ester prodrugs involves several steps, including condensation, oxidation, esterification, and the Grignard reaction. For instance, the synthesis of ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a key intermediate of Olmesartan, was achieved with an overall yield of 32.2% using microwave irradiation, which is a novel approach to traditional synthesis methods .
Molecular Structure Analysis
The molecular structure of olmesartan ester prodrugs is characterized by the presence of ester groups that are intended to be cleaved in vivo to release the active olmesartan. The ester derivative IIa, for example, has a n-octyl substituted dioxolone moiety, which is rapidly converted into olmesartan within 30 minutes in rat plasma .
Chemical Reactions Analysis
The ester prodrugs of olmesartan undergo various chemical reactions in the body to release the active drug. For example, olmesartan hexetil showed high stability in simulated gastric juice but was rapidly hydrolyzed to olmesartan in rat liver microsomes and rat plasma . Similarly, the dissolution of olmesartan in methanol generates a highly bioactive methyl ether analogue through an SN1 mechanism involving an intramolecular proton transfer .
Physical and Chemical Properties Analysis
The physical and chemical properties of olmesartan ester prodrugs are tailored to improve the drug's performance. The ester derivative IIa, for instance, showed promising pharmacokinetic parameters when compared with olmesartan medoxomil, suggesting that it could be a more effective prodrug . The olmesartan hexetil prodrug also demonstrated significantly increased C(max) and AUC(last) for olmesartan, indicating a marked increase in oral bioavailability .
Scientific Research Applications
Pharmacological Properties
- Olmesartan medoxomil, an ester prodrug of olmesartan, is developed for treating hypertension. After oral administration, it rapidly releases active olmesartan. It's a potent, selective angiotensin II type AT1 receptor antagonist. In vivo and in vitro studies show its effectiveness in reducing hypertension and potential in treating nephrosis and heart failure. It also exhibits anti-atherogenic effects in animal models (Koike, Sada, & Mizuno, 2001).
Synthesis Methods
- Ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a key intermediate in olmesartan synthesis, has been developed using microwave-irradiation and other chemical reactions, offering an efficient production method (Shen Zheng-rong, 2007).
Bioequivalence Studies
- Studies comparing different formulations of olmesartan medoxomil have demonstrated bioequivalence, indicating consistency in therapeutic effects across various versions (Changani et al., 2020).
Analytical Methods
- Advanced analytical techniques like LC-MS have been developed for precise measurement of olmesartan in human plasma, enhancing drug monitoring and pharmacokinetic studies (Musijowski et al., 2015).
Novel Delivery Systems
- Research into novel transdermal delivery systems, like nanoemulsions and nanocarriers, has been conducted. These systems aim to improve olmesartan's bioavailability and therapeutic efficacy, particularly in hypertension management (Kamran et al., 2016).
Bioactivation Studies
- Studies have identified enzymes like human carboxymethylenebutenolidase in liver and intestine crucial for converting olmesartan medoxomil to its active form, olmesartan, highlighting the importance of understanding drug metabolism (Ishizuka et al., 2010).
Drug Stability Analysis
- Research has also focused on the stability of olmesartan medoxomil under various conditions, aiding in the development of more stable and effective pharmaceutical formulations (Murakami et al., 2008).
Future Directions
Olmesartan, the active metabolite of Olmesartan Ethyl Ester, is commonly used for the management of hypertension and Type 2 Diabetes-associated nephropathy, particularly in patients who are unable to tolerate ACE inhibitors . ARBs such as olmesartan have been shown in a number of large-scale clinical outcomes trials to improve cardiovascular outcomes including reducing risk of myocardial infarction, stroke, the progression of heart failure, and hospitalization . Future research may focus on further understanding the pharmacokinetics and pharmacodynamics of Olmesartan Ethyl Ester, as well as exploring new therapeutic applications.
properties
IUPAC Name |
ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3/c1-5-9-21-27-23(26(3,4)34)22(25(33)35-6-2)32(21)16-17-12-14-18(15-13-17)19-10-7-8-11-20(19)24-28-30-31-29-24/h7-8,10-15,34H,5-6,9,16H2,1-4H3,(H,28,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYGFMDEVYVZGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Olmesartan Ethyl Ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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